molecular formula C15H10Cl2N2O2S B3988340 1-(2,3-dichlorophenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione

1-(2,3-dichlorophenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione

Cat. No. B3988340
M. Wt: 353.2 g/mol
InChI Key: PKSMVUKHFWNIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dichlorophenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione, also known as DCP-LA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. DCP-LA belongs to the class of compounds known as pyrrolidinediones and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dichlorophenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is not fully understood, but it is thought to act through multiple pathways. This compound has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, which may contribute to its neuroprotective effects. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglial cells, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
In addition to its neuroprotective and anti-inflammatory effects, this compound has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can improve mitochondrial function, increase the expression of neurotrophic factors, and reduce the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dichlorophenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione in lab experiments is its relatively low toxicity compared to other neuroprotective compounds. Additionally, this compound has been found to be stable in aqueous solutions, which may make it easier to work with in lab settings. One limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, further studies are needed to fully understand the potential side effects of this compound and its optimal dosage for therapeutic use.

Future Directions

There are several future directions for research on 1-(2,3-dichlorophenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound for therapeutic use in humans.

Scientific Research Applications

1-(2,3-dichlorophenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been found to exhibit a range of potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage and reduce inflammation in animal models of neurodegenerative diseases. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-9-4-3-5-10(14(9)17)19-13(20)8-11(15(19)21)22-12-6-1-2-7-18-12/h1-7,11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSMVUKHFWNIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.